molecular formula C24H24ClN3OS2 B2782343 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride CAS No. 1329936-46-0

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride

Cat. No.: B2782343
CAS No.: 1329936-46-0
M. Wt: 470.05
InChI Key: YUWXINNZRZTEEU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as anti-inflammatory , anti-tubercular , and anti-Alzheimer’s activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like cyclooxygenase (COX) for anti-inflammatory action , or acetylcholinesterase (AChE) for anti-Alzheimer’s action .

Mode of Action

For instance, in the case of COX, the compound may prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In the case of AChE, the compound may prevent the breakdown of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s disease .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. In the case of anti-inflammatory activity, it may affect the arachidonic acid pathway by inhibiting COX . For anti-Alzheimer’s activity, it may affect the cholinergic pathway by inhibiting AChE .

Pharmacokinetics

Similar compounds have shown favourable pharmacokinetic profiles . The compound’s bioavailability, absorption, distribution, metabolism, and excretion would need to be studied in detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could result in reduced inflammation . If it acts as an AChE inhibitor, it could result in improved cognitive function in Alzheimer’s disease .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's molecular formula is C25H26ClN3OS2C_{25}H_{26}ClN_3OS_2 with a molecular weight of approximately 484.07 g/mol. It features a complex structure that includes a thieno[2,3-c]pyridine core and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the thieno[2,3-c]pyridine framework followed by the introduction of the benzo[d]thiazole and propionamide groups. Recent studies have optimized these synthetic routes to enhance yield and purity.

Research indicates that this compound functions as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. Inhibition of APE1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents by enhancing the accumulation of DNA damage.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low micromolar activity against APE1. It has been shown to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased cell death in cancer cell lines such as HeLa cells .

Structure-Activity Relationship (SAR)

A series of analogs have been synthesized to study the SAR. Modifications at various positions on the thieno[2,3-c]pyridine and benzo[d]thiazole rings have been explored to determine their effects on biological activity. For example:

  • Substituting different alkyl groups on the amide nitrogen has been shown to influence potency.
  • The presence of halogen atoms on the aromatic rings often enhances binding affinity to APE1.

Case Study 1: Enhanced Cytotoxicity

In a controlled study, HeLa cells treated with both this compound and MMS exhibited a significant increase in DNA damage markers compared to treatment with MMS alone. This suggests that the compound effectively sensitizes cancer cells to DNA-damaging agents .

Case Study 2: Pharmacokinetics

A pharmacokinetic study in mice indicated that after intraperitoneal administration at a dose of 30 mg/kg body weight, the compound achieved favorable plasma and brain exposure levels. This suggests potential for central nervous system penetration which is crucial for treating brain tumors .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-2-21(28)26-24-22(23-25-18-10-6-7-11-19(18)29-23)17-12-13-27(15-20(17)30-24)14-16-8-4-3-5-9-16;/h3-11H,2,12-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWXINNZRZTEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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